molecular formula C13H17N3 B2591340 methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine CAS No. 1343093-17-3

methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine

Cat. No.: B2591340
CAS No.: 1343093-17-3
M. Wt: 215.3
InChI Key: ZZLJVAGVEBSSAC-UHFFFAOYSA-N
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Description

Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine is a compound that features an imidazole ring, a phenyl group, and an amine group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring under mild conditions . Another approach involves the reaction of methyl propiolate with substituted amidoximes using a microwave protocol and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced catalytic systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the phenylethyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(1-methylimidazol-2-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-14-12(13-15-8-9-16(13)2)10-11-6-4-3-5-7-11/h3-9,12,14H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLJVAGVEBSSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343093-17-3
Record name methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine
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